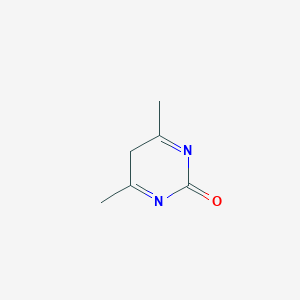

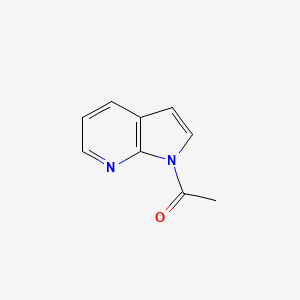

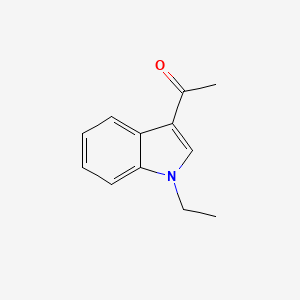

![molecular formula C10H12S B1611163 3-[(2-Methylthio)phenyl]-1-propene CAS No. 51130-00-8](/img/structure/B1611163.png)

3-[(2-Methylthio)phenyl]-1-propene

Overview

Description

3-[(2-Methylthio)phenyl]-1-propene, also known as 2-methylthiophene, is an organic compound belonging to the thiophene family. It is a colorless liquid with a faint odor and is soluble in most organic solvents. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a fuel additive and in the production of polymers and plastics.

Scientific Research Applications

[3+3] Annulation in Organic Synthesis

Ward and Kaller (1991) demonstrated the utility of a compound closely related to 3-[(2-Methylthio)phenyl]-1-propene in organic synthesis, particularly in the [3+3] annulation process. This method facilitates the preparation of methylenecyclohexanes, illustrating the compound's role as a conjunctive reagent for synthesizing complex cyclic structures. The process involves Lewis acid-catalyzed allylation followed by a 6-endo-trig radical cyclization, showcasing the compound's versatility in constructing cyclohexane rings (D. E. Ward & B. F. Kaller, 1991).

Histochemical Techniques in Biology

Burstone (1959) explored the use of complex methylene compounds, akin to this compound, as new reagents for demonstrating tissue oxidase activity. This research highlights the compound's potential application in histochemical techniques, providing insights into enzyme activity within biological tissues (M. S. Burstone, 1959).

Catalysis and Ligand Design in Inorganic Chemistry

Saleem et al. (2013) discussed the design and application of half-sandwich Ruthenium(II) complexes with ligands derived from the click reaction, including structures related to this compound. These complexes were examined for their catalytic capabilities, particularly in the oxidation of alcohols and transfer hydrogenation of ketones. The research underscores the importance of such compounds in developing novel catalytic systems with potential industrial applications (Fariha Saleem et al., 2013).

Enzyme Reactivity Studies

Gunsalus, Romesser, and Wolfe (1978) explored analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M), showing the significance of compounds with structural features similar to this compound in understanding enzyme reactivity. Their work on the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum contributes valuable insights into the biochemical pathways of methane biosynthesis, highlighting the role of these compounds in probing enzyme mechanisms (R. Gunsalus, J. A. Romesser, & R. Wolfe, 1978).

Properties

IUPAC Name |

1-methylsulfanyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJIVERXSAYVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510489 | |

| Record name | 1-(Methylsulfanyl)-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51130-00-8 | |

| Record name | 1-(Methylsulfanyl)-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

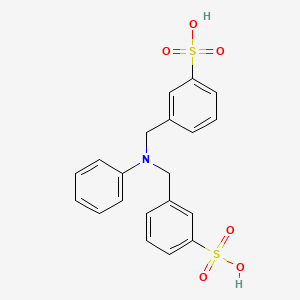

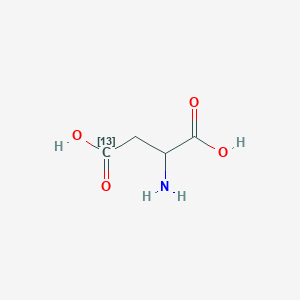

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid](/img/structure/B1611085.png)

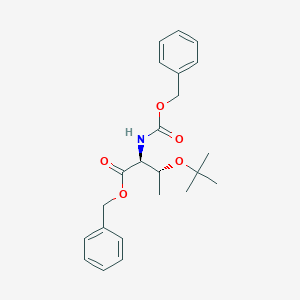

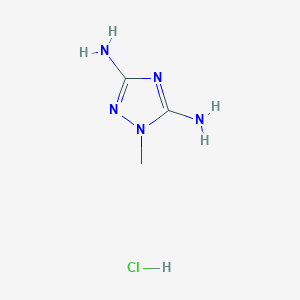

![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)

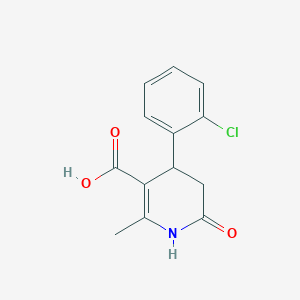

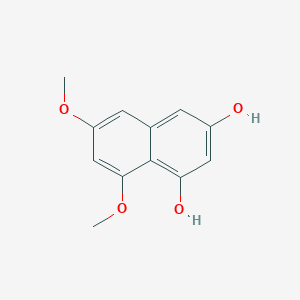

![1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane](/img/structure/B1611089.png)